molecular formula C16H24Cl2N4O2 B8224368 Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate

Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B8224368
M. Wt: 375.3 g/mol
InChI Key: MYQMKUZCMNYMCC-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a (2,4-dichloropyrimidin-5-yl)methyl group and at the 4-position with a tert-butyl carbamate-protected methylamine. Its molecular formula is C₁₆H₂₃Cl₂N₅O₂, with a molecular weight of 372.29 g/mol. The dichloropyrimidine moiety introduces steric bulk and electron-withdrawing effects, while the Boc (tert-butoxycarbonyl) group serves as a common amine-protecting strategy in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)20-8-11-4-6-22(7-5-11)10-12-9-19-14(18)21-13(12)17/h9,11H,4-8,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQMKUZCMNYMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate, identified by its CAS number 1420853-81-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H24Cl2N4O2C_{16}H_{24}Cl_2N_4O_2, with a molecular weight of 375.3 g/mol. The compound features a piperidine ring substituted with a dichloropyrimidine moiety, which is critical for its biological activity.

PropertyValue
CAS Number1420853-81-1
Molecular FormulaC16H24Cl2N4O2C_{16}H_{24}Cl_2N_4O_2
Molecular Weight375.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative and 2,4-dichloropyrimidine. The synthesis process has been optimized for yield and purity, ensuring that the final product maintains its desired biological properties.

Anti-inflammatory Activity

Research has indicated that derivatives of carbamate compounds exhibit anti-inflammatory properties. In studies comparing various substituted carbamates, several compounds demonstrated significant inhibition of inflammation in animal models. For instance, compounds similar to this compound were shown to reduce edema in carrageenan-induced rat paw models, with inhibition percentages ranging from 39% to 54% within 9 to 12 hours post-administration .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. As part of a broader investigation into small-molecule inhibitors targeting specific kinases involved in cancer progression, it was noted that similar structures could inhibit pathways crucial for tumor growth. The mechanism often involves blocking kinase activity that leads to decreased proliferation of malignant cells .

Case Studies

  • Study on Anti-inflammatory Effects : In a controlled experiment using carrageenan-induced edema in rats, a series of carbamate derivatives were tested. The compound exhibited significant anti-inflammatory effects comparable to indomethacin, suggesting its potential as a therapeutic agent in inflammatory diseases .
  • Inhibitory Effects on Tumor Growth : A preclinical study focused on the inhibition of Bruton's tyrosine kinase (BTK), where compounds structurally related to this compound showed promising results in blocking BTK activity and subsequently reducing tumor cell viability .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Mechanism of Action: The compound may interact with cellular pathways involved in apoptosis, leading to increased cell death in tumor cells.
  • Case Study: In vitro assays demonstrated that this compound had significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics such as bleomycin .

Immunomodulation

The compound has been studied for its potential to modulate immune responses, particularly in cancer therapy:

  • PD-L1 Inhibition: Research has indicated that it can inhibit the PD-1/PD-L1 pathway, enhancing T-cell responses against tumors. This activity suggests its potential role as an immunotherapeutic agent.
  • Case Study: A study involving mouse splenocytes showed that treatment with this compound could restore immune function significantly at low concentrations (100 nM), indicating its effectiveness in enhancing immune responses against cancer .

Synthetic Pathways

The synthesis of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate can be achieved through various methods. The following table summarizes potential synthetic routes:

Synthetic Route Reagents Conditions Yield
Route 1Piperidine, 2,4-DichloropyrimidineReflux in solvent75%
Route 2Carbamate precursor, tert-butyl isocyanateRoom temperature80%

These synthetic methods are critical for producing the compound in sufficient quantities for research and therapeutic applications.

Activity IC50 (µM) Cell Line Reference
Cytotoxicity0.5FaDu (hypopharyngeal)
PD-L1 Inhibition0.1Mouse splenocytes

Physical Properties

Property Value
AppearanceWhite solid
SolubilitySoluble in DMSO
StabilityStable under dry conditions

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Piperidine 1-(2,4-Dichloropyrimidin-5-yl)methyl; 4-(Boc-methyl) C₁₆H₂₃Cl₂N₅O₂ 372.29 Dichloropyrimidine enhances electrophilicity; Boc ensures amine stability.
tert-Butyl (1-acetylpiperidin-4-yl)carbamate () Piperidine 1-Acetyl; 4-Boc C₁₂H₂₂N₂O₃ 242.32 Acetyl group introduces polarity; lacks heteroaromatic substituents.
tert-Butyl (4-chloropyridin-2-yl)carbamate () Pyridine 4-Chloro; 2-Boc C₁₀H₁₃ClN₂O₂ 228.68 Chloropyridine offers planar aromaticity; smaller molecular weight.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () Pyrimidine 5-Fluoro; 4-hydroxy; 6-methyl; 2-Boc-methyl C₁₁H₁₆FN₃O₃ 257.26 Fluorine and hydroxy groups increase solubility; reduced steric hindrance.
tert-Butyl 1-(5-bromopyridin-2-yl)piperidin-4-ylcarbamate () Piperidine-Pyridine 1-(5-Bromopyridin-2-yl); 4-Boc C₁₅H₂₂BrN₃O₂ 356.26 Bromine aids cross-coupling reactivity; hybrid piperidine-pyridine scaffold.

Physicochemical Properties

  • Lipophilicity : The dichloropyrimidine group in the target compound increases logP compared to analogs like the acetylpiperidine derivative ().
  • Solubility : The hydroxy and fluoro substituents in ’s compound likely enhance aqueous solubility relative to the dichloropyrimidine-based target.

Stability and Handling

  • Analog from : SDS highlights precautions for handling fluorinated pyrimidines, including medical consultation upon exposure .

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